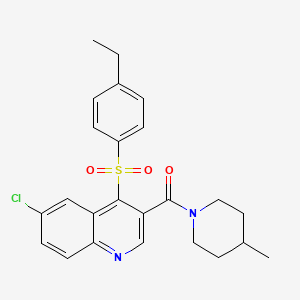
(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25ClN2O3S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antimalarial Properties
- A study by Parthasaradhi et al. (2015) designed and synthesized a series of quinoline-based compounds showing antimicrobial activity against various microorganisms and antimalarial activity towards Plasmodium falciparum, suggesting the potential of similar quinoline derivatives in treating infections (Parthasaradhi et al., 2015).
Sulfonoglycolipids Research
- Research by Sassaki et al. (2001) on sulfonoglycolipids from the lichenized basidiomycete Dictyonema glabratum used techniques like NMR and ESI-MS, highlighting the role of quinoline sulfonamides in biochemical studies (Sassaki et al., 2001).
Chemical Synthesis and Structure Analysis
- Karkhut et al. (2014) synthesized a chloropyridazin-3-yl derivative, highlighting the significance of similar quinoline compounds in synthetic chemistry and structural analysis (Karkhut et al., 2014).
Biofuel Production
- A study by Li et al. (2019) on benzenesulfonic acid functionalized hydrophobic mesoporous biochar, used as a catalyst in biofuel production, indicates the relevance of quinoline sulfonamide derivatives in green chemistry and sustainable energy solutions (Li et al., 2019).
Antibacterial Synthesis
- Alavi et al. (2017) explored the synthesis of novel quinoxaline sulfonamides with antibacterial activity, demonstrating the potential of quinoline derivatives in developing new antibacterial agents (Alavi et al., 2017).
Conducting Copolymers
- Turac et al. (2011) studied the synthesis and characterization of conducting copolymers of quinoxaline derivatives, showing the compound's utility in material science and electronic applications (Turac et al., 2011).
Trace Analysis in Water
- A study by Ye et al. (2007) on trace analysis of various antibiotics, including quinolones, in chlorinated drinking water using liquid chromatography, underscores the environmental implications and detection methods involving quinoline derivatives (Ye et al., 2007).
properties
IUPAC Name |
[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-3-17-4-7-19(8-5-17)31(29,30)23-20-14-18(25)6-9-22(20)26-15-21(23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDIHRFVJVZWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCC(CC4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

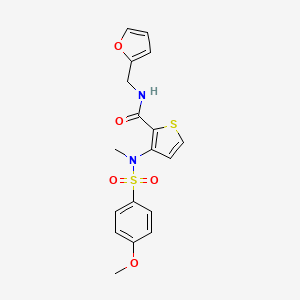
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2782702.png)
![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)



![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)
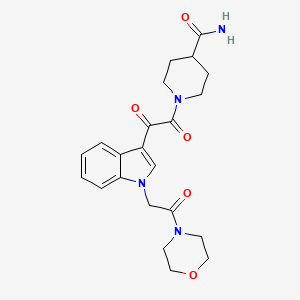
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2782713.png)
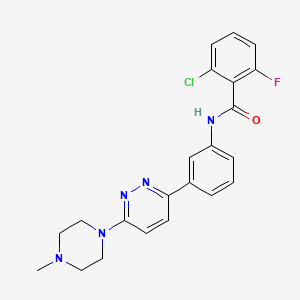
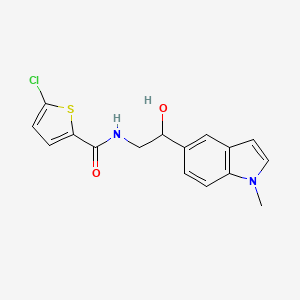

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2782718.png)
![4-(4-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2782719.png)